2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-19(2,3)13-6-4-12(5-7-13)18(27)21-14-8-10-15(11-9-14)25-23-17(16(20)26)22-24-25/h4-11H,1-3H3,(H2,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXGTVGXCXIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown selectivity for cyclooxygenase-2 (cox-2) over cyclooxygenase-1 (cox-1). COX-2 is an enzyme responsible for the production of prostanoids during inflammation.
Mode of Action
It can be inferred that the compound may interact with its target (potentially cox-2) and inhibit its activity, thereby reducing the production of prostanoids. This could result in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical Pathways
The compound likely affects the biochemical pathway involving COX-2 and the production of prostanoids. By inhibiting COX-2, the compound could reduce the production of prostanoids, which are involved in inflammation, pain, and fever.
Pharmacokinetics
It’s known that similar compounds have shown promising anti-inflammatory activity within 9 to 12 hours. This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The compound has been shown to exhibit promising anti-inflammatory activity. In particular, some compounds in the same series have shown a percentage of inflammation inhibition ranging from 39.021% to 54.239%. This suggests that the compound could have significant molecular and cellular effects, potentially reducing inflammation and associated symptoms.
Biological Activity
2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide, identified by its CAS number 1396802-39-3, is a complex organic compound notable for its diverse biological activities. This compound belongs to the tetrazole class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol. The structure features a tetrazole ring, which contributes to its biological activity, along with an amide functional group that enhances its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing tetrazole moieties have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-(4-(tert-butyl)benzamido)... | A549 | 0.0517 | |
| 5-Thiobredinin | L1210 | Not significant | |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.125 |
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been explored. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(4-(tert-butyl)benzamido)... | Staphylococcus aureus | 3.12 | |
| N-(4-tert-Butyl-phenyl)-benzamide | Escherichia coli | 10 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and signaling pathways. The presence of the tetrazole ring enhances its binding affinity to these targets.
Case Studies
- Anticancer Efficacy Against A549 Cells : In a study conducted on A549 lung cancer cells, the compound exhibited an IC50 value of , indicating potent cytotoxicity and potential for development as an anticancer agent.
- Antibacterial Screening : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus, yielding an MIC value of . This suggests that modifications in the structure can lead to enhanced antibacterial properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. The following table summarizes the anticancer activity of derivatives related to this compound:
Table 1: Anticancer Activity of Tetrazole Derivatives
In a study conducted on A549 lung cancer cells, the compound demonstrated an IC50 value of 0.0517 µM, indicating potent cytotoxicity and the potential for development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been explored extensively. The following table outlines the antimicrobial activity of related compounds:
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(4-(tert-butyl)benzamido)... | Staphylococcus aureus | 3.12 | |
| N-(4-tert-Butyl-phenyl)-benzamide | Escherichia coli | 10 |
These findings indicate that the compound exhibits strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 3.12 µg/mL.
Anticancer Efficacy Against A549 Cells
A study focused on A549 lung cancer cells revealed that the compound exhibited significant cytotoxicity with an IC50 value of 0.0517 µM, suggesting its potential as a therapeutic agent in oncology.
Antibacterial Screening
Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus, yielding an MIC value of 3.12 µg/mL. This suggests that structural modifications can enhance antibacterial properties.
Comparison with Similar Compounds
a) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (Compound 4a)
- Core Structure : Tetrazole linked to a dimethoxyphenethyl-acetamido group.
- Key Differences: The tert-butyl group in the target compound is replaced with a branched 2,4,4-trimethylpentan-2-yl chain.
- Synthesis : Similar to the target compound, this derivative likely employs amide coupling and tetrazole cyclization strategies .
b) Boron-Containing Tetrazole Derivatives (Compound 88)
- Core Structure : Pyrrolo[2,3-c]pyridine fused with a tetrazole and a dioxaborolane group.
- Key Differences : Incorporates a boron-containing pinacol ester for Suzuki-Miyaura coupling, enabling modular synthesis of epigenetic-targeting molecules. The absence of a carboxamide group contrasts with the target compound’s structure.
- Application : Used in synthesizing kinase inhibitors, highlighting the versatility of tetrazole scaffolds in drug discovery .
Thiazole and Sulfone Derivatives
a) Thiazolecarboxamides ()
- Core Structure : Thiazole ring substituted with carboxamide and alkyl/aryl groups.
- Examples: 2-[(4-Butylbenzoyl)amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide 4-Methyl-2-[(1-oxo-3-phenoxypropyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
- Key Differences : Thiazole rings (vs. tetrazole) offer distinct electronic properties and hydrogen-bonding capabilities. The tert-butyl group in the target compound may confer greater steric hindrance compared to linear alkyl chains (e.g., butyl or pentyl) in thiazole analogs.
b) Sulfones ()
- Core Structure : Sulfone (R-SO₂-R’) functional group.
- Key Differences : Sulfones lack the aromatic nitrogen density of tetrazoles, leading to different solubility and reactivity profiles.
- Activity : Broad biological activities include anti-inflammatory and antimalarial effects, driven by sulfone’s electron-withdrawing properties .
Structural and Functional Comparison Tables
Table 1: Comparison of Tetrazole-Containing Compounds
Table 2: Comparison with Thiazole and Sulfone Analogs
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 4-(tert-butyl)benzoyl chloride with 4-aminophenyltetrazole to form the benzamido intermediate. A carboxamide group is introduced via coupling reactions using reagents like EDCI/HOBt in anhydrous DMF. Key considerations include:
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer:
- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Reactivity Predictions :
- Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .
Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ values, bacterial strains) across studies .
- Mechanistic Studies :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Advanced: What experimental strategies assess environmental fate and ecotoxicological risks?
Methodological Answer:
- Degradation Studies :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
